
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring, along with a propynyl group (-C≡C-CH2OH) and a methyl group (-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylphenol (m-cresol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-yn-1-yl)-3-methylphenol.
Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-3-methylphenol or 4-(3-hydroxypropyl)-3-methylphenol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxyprop-1-yn-1-yl)phenol: Lacks the methyl group, resulting in different chemical and biological properties.
4-(3-Hydroxyprop-1-en-1-yl)-3-methylphenol: Contains a double bond instead of a triple bond in the propynyl group, affecting its reactivity.
4-(3-Hydroxypropyl)-3-methylphenol: Contains a single bond in the propyl group, leading to different physical and chemical characteristics.
Uniqueness
4-(3-Hydroxyprop-1-yn-1-yl)-3-methylphenol is unique due to the presence of both a hydroxyl group and a propynyl group on the phenol ring
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4-(3-hydroxyprop-1-ynyl)-3-methylphenol |
InChI |
InChI=1S/C10H10O2/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7,11-12H,6H2,1H3 |
Clave InChI |
DCYXPTOAKGAXAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


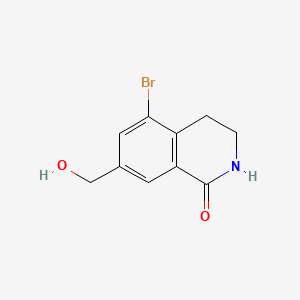
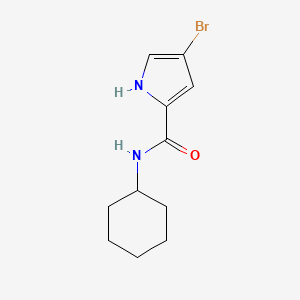
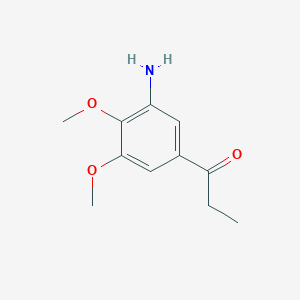
![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)



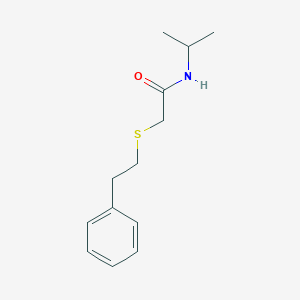


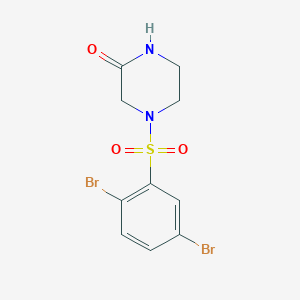
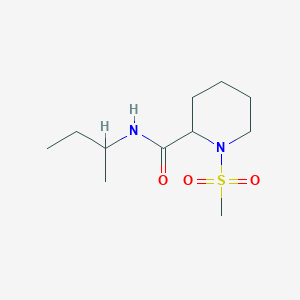
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
